molecular formula C24H24N5O15P3 B1203631 BzATP CAS No. 81790-82-1

BzATP

Cat. No.: B1203631
CAS No.: 81790-82-1
M. Wt: 715.4 g/mol
InChI Key: AWJJLYZBWRIBCZ-UGTJMOTHSA-N
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Description

Benzoylbenzoyl-adenosine 5’-triphosphate (BzATP) is a synthetic analog of adenosine triphosphate (ATP). It is known for its high potency as an agonist of the P2X7 receptor, a type of purinergic receptor that plays a crucial role in various physiological and pathological processes. This compound is widely used in scientific research to study the functions and mechanisms of P2X7 receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

BzATP is synthesized through a multi-step chemical process. The synthesis typically involves the benzoylation of adenosine 5’-triphosphate (ATP) to introduce benzoyl groups at specific positions on the molecule. The reaction conditions often require the use of organic solvents and catalysts to facilitate the benzoylation process. The final product is purified through techniques such as chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and yield. The production is carried out under controlled conditions to maintain the integrity of the compound and to meet regulatory standards for purity and safety .

Chemical Reactions Analysis

Types of Reactions

BzATP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzoylbenzoyl-adenosine diphosphate (BzADP) and benzoylbenzoyl-adenosine monophosphate (BzAMP), while reduction can produce various reduced analogs .

Scientific Research Applications

BzATP has a wide range of applications in scientific research, including:

Mechanism of Action

BzATP exerts its effects by binding to and activating P2X7 receptors. These receptors are ligand-gated ion channels that open in response to the binding of ATP or its analogs. Activation of P2X7 receptors leads to the influx of calcium and sodium ions and the efflux of potassium ions, resulting in various cellular responses. The molecular targets and pathways involved include the activation of downstream signaling cascades such as the NF-κB pathway, which plays a role in inflammation and immune responses .

Comparison with Similar Compounds

BzATP is unique in its high potency and selectivity for P2X7 receptors compared to other ATP analogs. Similar compounds include:

    Adenosine 5’-triphosphate (ATP): The natural ligand for P2X7 receptors but with lower potency.

    2’-3’-O-(4-Benzoylbenzoyl)adenosine 5’-triphosphate (this compound): Another analog with similar properties but different chemical structure.

    Adenosine 5’-diphosphate (ADP): A related compound with lower affinity for P2X7 receptors.

This compound stands out due to its ability to induce stronger and more sustained activation of P2X7 receptors, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-benzoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N5O15P3/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13/h1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,25,26,27)(H2,33,34,35)/t16-,19-,20-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJJLYZBWRIBCZ-UGTJMOTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N5O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001002227
Record name 9-[3-O-(4-Benzoylbenzoyl)-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

715.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81790-82-1
Record name Adenosine 5′-(tetrahydrogen triphosphate), 3′-(4-benzoylbenzoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81790-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-O-(4-Benzoyl)benzoyladenosine 5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081790821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-[3-O-(4-Benzoylbenzoyl)-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-O-(4-BENZOYL)BENZOYLADENOSINE 5'-TRIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P5DXU1F8Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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